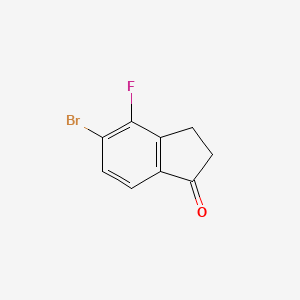

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILPXFZGSHPJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127425-74-5 | |

| Record name | 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 127425-74-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a key halogenated indanone intermediate in contemporary medicinal chemistry. The document delves into its chemical identity, synthesis via intramolecular Friedel-Crafts acylation, detailed spectroscopic characterization, and its emerging role as a versatile building block in the design and discovery of novel therapeutics, particularly kinase inhibitors. The synthesis of its logical precursor, 3-(3-bromo-2-fluorophenyl)propanoic acid, is also discussed. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of Halogenated Indanones in Drug Discovery

The indanone scaffold is a privileged structural motif found in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of halogen atoms, particularly fluorine and bromine, into the indanone core significantly modulates the physicochemical properties of the molecule. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, with its strategic placement of both a fluorine and a bromine atom on the aromatic ring, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures aimed at a range of therapeutic targets.

Physicochemical Properties and Chemical Identity

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a solid at room temperature with the molecular formula C₉H₆BrFO and a molecular weight of 229.05 g/mol . A summary of its key identifiers is presented in Table 1.

| Property | Value |

| CAS Number | 127425-74-5 |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol |

| IUPAC Name | 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one |

| Synonyms | 5-Bromo-4-fluoro-1-indanone |

Synthesis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Mechanistic and Practical Approach

The principal synthetic route to 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is the intramolecular Friedel-Crafts acylation of 3-(3-bromo-2-fluorophenyl)propanoic acid. This powerful cyclization reaction is a cornerstone of synthetic organic chemistry for the formation of cyclic ketones.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals the key disconnection at the C4-C5 bond of the indanone ring, leading back to the acyclic precursor, 3-(3-bromo-2-fluorophenyl)propanoic acid. This precursor, in turn, can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Synthesis of the Precursor: 3-(3-bromo-2-fluorophenyl)propanoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A plausible synthetic route is outlined below, starting from 2-bromo-1-fluoro-3-methylbenzene.

Caption: Proposed synthetic workflow for 3-(3-bromo-2-fluorophenyl)propanoic acid.

Intramolecular Friedel-Crafts Acylation: Mechanism and Protocol

The cyclization of 3-(3-bromo-2-fluorophenyl)propanoic acid to form the indanone ring is an electrophilic aromatic substitution reaction. The reaction is typically promoted by a strong acid, which activates the carboxylic acid to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with 3-(3-bromo-2-fluorophenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Anhydrous dichloromethane is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is allowed to stir at room temperature for 2 hours to form the acyl chloride in situ.

-

Cyclization: The reaction mixture is again cooled to 0 °C, and aluminum chloride (1.5 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C. The reaction is then stirred at room temperature for 12-16 hours.

-

Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization

The structural elucidation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is achieved through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The two aromatic protons will appear as doublets or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants indicative of their ortho and meta relationships, as well as coupling to the fluorine atom. The two methylene groups of the five-membered ring will each give rise to a triplet in the aliphatic region (δ 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. The C-F coupling will be observable for the carbons in proximity to the fluorine atom. The two aliphatic carbons will resonate in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered ring ketone. The C-H stretching vibrations of the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of CO, Br, and ethylene from the molecular ion.

Applications in Medicinal Chemistry and Drug Discovery

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a valuable building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. The indanone core serves as a rigid scaffold, while the bromine and fluorine atoms provide opportunities for diversification and property modulation.

Role as a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors possess a heterocyclic core attached to a substituted aromatic ring. The bromine atom at the 5-position of the indanone can be readily transformed into a variety of functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. The ketone functionality can be further manipulated, for example, through reduction to an alcohol or conversion to an oxime, to introduce additional points of diversity and interaction with the target protein. The fluorine atom at the 4-position can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability.

Caption: Synthetic utility in the generation of kinase inhibitor scaffolds.

Safety and Handling

As with all laboratory chemicals, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a strategically important and versatile building block in modern organic synthesis and medicinal chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The presence of both bromine and fluorine atoms on the indanone scaffold provides a powerful combination of a versatile synthetic handle and a means to fine-tune the physicochemical properties of target molecules. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, highlighting its significance for researchers engaged in the design and discovery of novel therapeutics.

References

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

-

Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484–5487. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

An In-depth Technical Guide to the Physical Properties of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, bicyclic core and the presence of bromine and fluorine atoms offer unique opportunities for structural modification and interaction with biological targets. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and characterization. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by established analytical methodologies.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Synonyms | 5-bromo-4-fluoroindan-1-one, 4-fluoro-5-bromo-1-indanone | [1] |

| CAS Number | 127425-74-5 | [1] |

| Molecular Formula | C₉H₆BrFO | [1] |

| Molecular Weight | 229.05 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Recommended storage at 2-8°C | [1] |

Predicted Physicochemical Properties

While experimentally determined data for some physical properties of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one are not widely available in the public domain, computational models provide valuable predictions. It is crucial to note that these are theoretical values and should be confirmed experimentally for critical applications.

| Property | Predicted Value | Source |

| Boiling Point | 309.5 ± 42.0 °C | [1] |

| Density | 1.691 ± 0.06 g/cm³ | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Based on its structure and information for similar compounds, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is expected to be soluble in polar aprotic solvents.

Qualitative Solubility:

-

Soluble in: Dimethyl sulfoxide (DMSO)[2]

-

Likely soluble in: Other common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.

-

Sparingly soluble to insoluble in: Water.

Experimental Protocol for Solubility Determination

A standard method to experimentally determine solubility is the shake-flask method. This technique establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation: Separate the saturated solution from the undissolved solid by centrifugation followed by careful filtration through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically less than 1°C) is characteristic of a pure compound. Impurities tend to depress and broaden the melting range.

Experimental Protocol for Melting Point Determination

The capillary method is a widely used and reliable technique for determining the melting point of a solid.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry crystalline compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Pack the sample into the sealed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Measurement:

-

For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate measurement, heat at a slower rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

-

Observation: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The protons on the five-membered ring will likely appear as multiplets in the aliphatic region. The aromatic protons will exhibit splitting patterns influenced by both the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >190 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegative halogen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is expected to exhibit characteristic absorption bands:

-

C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ corresponding to the ketone carbonyl group.

-

C-F Stretch: An absorption band in the region of 1000-1300 cm⁻¹.

-

C-Br Stretch: An absorption band typically found in the fingerprint region, below 800 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.05 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z values separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Common fragmentation pathways may involve the loss of CO, Br, or other small neutral molecules, providing further structural information.

Conclusion

This technical guide has detailed the key physical properties of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a compound of significant interest in the field of drug development. While some physical constants are based on predictions, the provided experimental protocols offer a robust framework for their empirical determination. A comprehensive understanding of these properties is essential for the successful application of this versatile molecule in research and development.

References

- PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information.

Sources

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

The structural elucidation of complex organic molecules is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. Substituted indanones, for instance, are privileged scaffolds found in numerous bioactive natural products and synthetic molecules.[1] This guide provides a comprehensive, methodology-driven approach to the unambiguous structure determination of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative. We will navigate the analytical workflow from initial elemental composition analysis by mass spectrometry to the precise assignment of substituent positions using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind each experimental choice is detailed, demonstrating how a multi-faceted, self-validating analytical strategy leads to a confident structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a practical and logical framework for elucidating the structures of similarly complex small molecules.

Introduction: The Analytical Challenge

The target molecule, 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (Figure 1), presents a common yet critical analytical challenge: the unambiguous assignment of halogen substituents on an aromatic ring. While the core indanone framework is readily identifiable, the precise placement of the bromine and fluorine atoms is impossible to determine without a systematic application of modern spectroscopic techniques. The synthetic accessibility and versatile reactivity of 1-indanones make them valuable building blocks, but their utility is predicated on absolute structural certainty.[1]

This guide eschews a simple recitation of data, instead focusing on the logical progression of experiments where each result informs the next, creating a cascade of evidence that converges on a single, validated structure.

Figure 1: Target Molecule

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of any structure elucidation focuses on establishing the molecular formula and identifying the key functional groups present. This is efficiently accomplished using a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Confirming Elemental Composition

Expertise & Causality: Mass spectrometry is the first-line technique to determine the molecular weight of an unknown compound. For halogenated molecules, it provides an invaluable secondary confirmation due to the characteristic isotopic patterns of elements like bromine and chlorine. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, produces a distinctive "double peak" for any fragment containing a bromine atom, making it an unmistakable signature.[2][3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Utilize Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization, which minimizes fragmentation and preserves the molecular ion.

-

Mass Analyzer: Employ a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain a highly accurate mass measurement.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument is calibrated to provide mass accuracy within 5 ppm.

Data Presentation: Expected MS Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₆BrFO | Derived from HRMS accurate mass.[4] |

| Calculated Monoisotopic Mass | 227.9586 g/mol | Based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). |

| [M+H]⁺ (⁷⁹Br) | m/z 228.9659 | Observed peak for the protonated molecule with the ⁷⁹Br isotope. |

| [M+H]⁺ (⁸¹Br) | m/z 230.9638 | Observed peak for the protonated molecule with the ⁸¹Br isotope. |

| Isotopic Peak Ratio | ~1:1 | Characteristic signature of a single bromine atom.[2] |

Trustworthiness: The observation of two peaks of nearly equal intensity separated by 2 m/z units in the molecular ion cluster provides definitive, self-validating evidence for the presence of a single bromine atom. The high-resolution mass measurement confirms the elemental formula (C₉H₆BrFO), constraining the structural possibilities immensely before any other technique is employed.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation by specific bond vibrations. For our target, the most critical absorptions will be the carbonyl (C=O) stretch of the ketone and the vibrations associated with the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum (typically 16-32 scans are co-added to improve signal-to-noise) and ratio it against the background.[5]

Data Presentation: Expected FTIR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch (Aryl-Fluoride) |

| < 800 | Medium-Strong | C-Br Stretch / Aromatic C-H Bending |

Trustworthiness: The strong, sharp absorption band around 1715 cm⁻¹ is highly characteristic of a conjugated, five-membered ring ketone, confirming the indanone core.[6][7] The presence of aromatic and aliphatic C-H stretches further validates the basic carbon framework deduced from the molecular formula.

Core Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula and key functional groups established, NMR spectroscopy is employed to map the precise connectivity of the atoms. This is the most powerful tool for structure elucidation, and a multi-technique approach (¹H, ¹³C, ¹⁹F, and 2D NMR) is essential for an unambiguous assignment.

Workflow for NMR-Based Structure Elucidation

The logical flow of NMR experiments is designed to build a complete picture of the molecule's structure, with each step providing a new layer of information that is cross-validated by subsequent experiments.

Caption: NMR experimental workflow for structure elucidation.

¹H, ¹⁹F, and ¹³C NMR: The Primary Data

Expertise & Causality: One-dimensional NMR provides the fundamental census of the magnetic nuclei (¹H, ¹³C, ¹⁹F). For this molecule, ¹H NMR will define the aliphatic and aromatic proton environments. ¹⁹F NMR offers a highly sensitive and direct window into the fluorine's local environment, as ¹⁹F is a 100% abundant, spin ½ nucleus.[8] ¹³C NMR, particularly with proton decoupling, reveals all unique carbon atoms. However, in fluorinated compounds, the ¹³C signals are often split by the nearby fluorine, a phenomenon known as C-F coupling, which provides crucial proximity information.[9][10]

Experimental Protocol: Standard NMR Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm for ¹H and ¹³C).

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

-

¹⁹F NMR: Acquire a proton-coupled spectrum using the dedicated fluorine channel. CCl₃F is often used as an external standard (0.0 ppm).

-

Data Presentation: Predicted 1D NMR Data

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.65 | d | J(H-H) = 8.4 | 1H | H-7 |

| ~7.30 | dd | J(H-H) = 8.4, J(H-F) = 5.0 | 1H | H-6 |

| ~3.10 | t | J(H-H) = 6.0 | 2H | H-3 (CH₂) |

| ~2.75 | t | J(H-H) = 6.0 | 2H | H-2 (CH₂) |

Table 2: Predicted ¹³C and ¹⁹F NMR Data (100 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |

| ¹³C | ~200.0 | d | ⁴J(C-F) ≈ 3 | C-1 (C=O) |

| ¹³C | ~160.0 | d | ¹J(C-F) ≈ 250 | C-4 (C-F) |

| ¹³C | ~155.0 | d | ³J(C-F) ≈ 4 | C-7a |

| ¹³C | ~135.0 | s | - | C-5 (C-Br) |

| ¹³C | ~130.0 | d | ²J(C-F) ≈ 15 | C-3a |

| ¹³C | ~128.5 | s | - | C-7 |

| ¹³C | ~118.0 | d | ²J(C-F) ≈ 25 | C-6 |

| ¹³C | ~36.0 | s | - | C-3 |

| ¹³C | ~26.0 | s | - | C-2 |

| ¹⁹F | ~ -115.0 | d | J(F-H) = 5.0 | F-4 |

Trustworthiness & Interpretation:

-

¹H NMR: The two triplets in the aliphatic region confirm the -CH₂-CH₂- moiety. The two signals in the aromatic region, integrating to one proton each, confirm a disubstituted aromatic ring. The doublet-of-doublets pattern for H-6 suggests it is coupled to both another proton (H-7) and the fluorine atom.

-

¹⁹F NMR: A single signal confirms one fluorine environment. Its coupling to an aromatic proton (H-6) provides the first direct evidence of their spatial relationship.[11][12]

-

¹³C NMR: The nine distinct signals match the nine carbons in the formula. The signal at ~200 ppm confirms the ketone carbonyl. The most critical observation is the signal at ~160.0 ppm, which is a doublet with a very large coupling constant (~250 Hz). This large ¹J(C-F) coupling is unambiguous proof that the fluorine atom is directly attached to this carbon (C-4).[10] Other carbons show smaller 2-bond, 3-bond, or 4-bond couplings, further mapping the fluorine's position.

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR shows how they connect.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), confirming the -CH₂-CH₂- spin system and the H-6/H-7 aromatic coupling.

-

HSQC (Heteronuclear Single Quantum Coherence) maps each proton to the carbon it is directly attached to. This is a crucial step for assigning the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the definitive experiment for this problem. It reveals correlations between protons and carbons over 2-3 bonds. These long-range correlations bridge disconnected spin systems and allow for the unambiguous placement of non-protonated carbons and substituents.

Experimental Protocol: Standard 2D NMR Acquisition

Using the same sample, acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided pulse programs. Optimization of the HMBC experiment for a long-range coupling of ~8 Hz is standard.

Interpretation via Key HMBC Correlations:

The final structure is locked in by observing specific long-range correlations. The diagram below illustrates the most critical correlations that differentiate the 5-bromo-4-fluoro isomer from all other possibilities.

Caption: Key HMBC correlations confirming the structure.

-

H-2 to C-1 and C-3a: The aliphatic protons at position 2 will show a correlation to the carbonyl carbon (C-1), confirming their adjacency.

-

H-3 to C-1, C-4, and C-3a: The protons at position 3 correlate to the carbonyl (C-1) and, crucially, to the carbon bearing the fluorine (C-4). This firmly links the aliphatic portion to the substituted aromatic ring.

-

H-6 to C-4, C-5, and C-7a: The proton at H-6 will show correlations to the carbon with the fluorine (C-4) and the carbon with the bromine (C-5). This is the definitive evidence for the ortho relationship between H-6, C-5(Br), and C-4(F).

-

H-7 to C-1, C-5, and C-7a: The proton at H-7 shows a key correlation to the carbon bearing the bromine (C-5), confirming their meta relationship and its own position adjacent to the fused ring junction.

Trustworthiness: The network of HMBC correlations provides a self-validating map of the molecule's framework. The observation of a correlation from H-6 to both the fluorinated carbon (C-4) and the brominated carbon (C-5) is irrefutable proof of the 4-fluoro, 5-bromo substitution pattern.

Conclusion: A Convergent and Unambiguous Elucidation

The structural elucidation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a clear demonstration of a logical, multi-technique analytical strategy.

-

Mass Spectrometry established the correct molecular formula and confirmed the presence of one bromine atom.

-

Infrared Spectroscopy identified the core indanone functional group.

-

1D NMR (¹H, ¹³C, ¹⁹F) provided a census of all magnetic nuclei and delivered the first key pieces of evidence, such as the direct C-F bond via the large ¹J(C-F) coupling constant.

-

2D NMR (COSY, HSQC, and especially HMBC) served as the final arbiter, assembling the fragments into a single, unambiguous structure. The long-range HMBC correlations provided the conclusive evidence required to place the halogen substituents at the C-4 and C-5 positions, respectively.

Each technique provides a piece of the puzzle, and together they form a robust, cross-validated dataset that supports the final structure with a high degree of confidence, meeting the rigorous standards required for pharmaceutical and chemical research.

References

-

Di Grande, A., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link][11][12][13]

-

Sokolenko, M., et al. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link][14]

-

Zschimmer, M., et al. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry. Available at: [Link][15][16]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link][8]

-

Holdsworth, D. K. (1994). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education. Available at: [Link][17]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link][2]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link][3]

-

Rani, M. A. J., et al. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry. Available at: [Link][6]

-

Mary, Y. S., et al. (2014). Spectroscopic studies (FTIR, FT-Raman and UV-Visible), normal coordinate analysis, NBO analysis, first order hyper polarizability, HOMO and LUMO analysis of (1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine molecule by ab initio HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][7]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link][9]

-

Akkurt, M., et al. (2012). 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E. Available at: [Link][18]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link][10]

-

Mondal, S., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link][1]

-

NIST Chemistry WebBook. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Available at: [Link][19]

-

Zhang, J., et al. (2023). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link][20]

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 4-BROMO-5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. scialert.net [scialert.net]

- 7. Spectroscopic studies (FTIR, FT-Raman and UV-Visible), normal coordinate analysis, NBO analysis, first order hyper polarizability, HOMO and LUMO analysis of (1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine molecule by ab initio HF and density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 20. pubs.acs.org [pubs.acs.org]

1H NMR spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation. It delves into the theoretical underpinnings of the spectrum, predicting chemical shifts and coupling constants based on first principles and analysis of analogous structures. We explore the causal relationships between the molecule's unique electronic and steric environment—shaped by its fused ring system, a carbonyl group, and two distinct halogen substituents—and its resulting spectral features. This guide serves as a case study in structural elucidation, providing detailed experimental protocols and visual aids to foster a deep understanding of NMR spectroscopy as a critical tool in chemical analysis.

Introduction: The Structural Context

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds that are valuable intermediates in organic synthesis.[1] The indanone core, a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone, is a common motif in medicinal chemistry. The specific substitution pattern of this molecule—a bromine atom at position 5 and a fluorine atom at position 4—introduces significant electronic and steric complexity, making its structural confirmation via NMR spectroscopy a non-trivial and instructive exercise.

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule.[2] By analyzing the chemical shift, integration, and signal splitting (multiplicity), we can deduce the connectivity and spatial relationships of atoms. For 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, this analysis is particularly insightful due to the influence of the electron-withdrawing carbonyl group and the competing electronic effects of the bromo and fluoro substituents on the aromatic and aliphatic protons.

Theoretical Principles and Predicted Spectral Analysis

A ¹H NMR spectrum provides four key pieces of information: the number of signals, their positions (chemical shifts), their intensities (integrals), and their splitting patterns (multiplicities).[3] We will predict the spectrum of the title compound by dissecting its structure into distinct proton environments.

Molecular Structure and Proton Environments

The structure contains four sets of non-equivalent protons, which should give rise to four distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one with key protons labeled.

**2.1 Aliphatic Protons (C2-H₂ and C3-H₂)

The two methylene groups at the C2 and C3 positions are diastereotopic, meaning the two protons on each carbon are chemically non-equivalent. This is due to the chiral center created by the fused ring system, even though the molecule itself is achiral.

-

C2-H₂ Protons (α to Carbonyl): These protons are directly adjacent to the electron-withdrawing carbonyl group. This proximity causes significant deshielding, shifting their resonance downfield.[4] For a typical indanone, these protons appear around 2.7 ppm.[5][6] They will appear as a triplet, being split by the two adjacent C3 protons.

-

C3-H₂ Protons (β to Carbonyl): These protons are further from the carbonyl group and are therefore less deshielded than the C2 protons, causing them to appear more upfield. In a standard indanone, they resonate around 3.1 ppm.[5][6] These protons will also appear as a triplet due to coupling with the two C2 protons.

Aromatic Protons (H-6 and H-7)

The aromatic region of the spectrum is defined by the two remaining protons on the benzene ring. Their chemical shifts and multiplicities are dictated by the strong electronic effects of the carbonyl group and the halogen substituents.

-

H-7 Proton: This proton is ortho to the electron-withdrawing carbonyl group, which strongly deshields it, moving its signal significantly downfield. It is also adjacent to the H-6 proton, which will split its signal into a doublet.

-

H-6 Proton: This proton is meta to the carbonyl group. It is also subject to the electronic effects of the adjacent bromine at C5 and the fluorine at C4. The key interaction for this proton will be coupling to both the H-7 proton and the fluorine atom at C4. This will result in a more complex multiplet, specifically a doublet of doublets, due to coupling with H-7 (³JHH) and long-range coupling with the fluorine atom (⁴JHF). Fluorine-proton couplings over four bonds are common and significant in aromatic systems.[7]

Predicted ¹H NMR Data Summary

The predicted data, based on the analysis of substituent effects and coupling interactions, are summarized below. The exact chemical shifts and coupling constants would need to be confirmed by experimental acquisition.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~7.8 - 8.0 | d | ³JHH ≈ 8-9 Hz | 1H | H-7 |

| 2 | ~7.6 - 7.8 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz | 1H | H-6 |

| 3 | ~3.1 - 3.3 | t | ³JHH ≈ 6-7 Hz | 2H | C3-H₂ |

| 4 | ~2.7 - 2.9 | t | ³JHH ≈ 6-7 Hz | 2H | C2-H₂ |

Note: These are estimated values. Actual values may vary based on solvent and experimental conditions.[8]

Visualization of Key NMR Coupling Interactions

The spin-spin coupling relationships are fundamental to interpreting the spectrum. The following diagram illustrates the primary interactions responsible for the predicted splitting patterns.

Caption: Key spin-spin coupling relationships in 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate the predicted spectral data, a carefully designed experiment is crucial. The following protocol outlines a standard operating procedure for acquiring a high-resolution ¹H NMR spectrum.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion, especially in the aromatic region.

-

Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the ¹H frequency and matched to the correct impedance to ensure maximum signal sensitivity.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal from the solvent. This corrects for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is a critical step to achieve sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern instruments.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for ¹H NMR.

-

Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 16 ppm is standard for ¹H NMR, ensuring all signals are captured.

-

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction algorithm is applied to produce a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: The area under each signal is integrated to determine the relative number of protons contributing to each resonance.

Conclusion

The ¹H NMR spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the unambiguous assignment of all proton signals. The key diagnostic features are the downfield shift of the H-7 proton due to the anisotropic effect of the carbonyl group, and the characteristic doublet of doublets pattern for the H-6 proton, which arises from coupling to both H-7 and the C-4 fluorine atom. This in-depth guide provides the theoretical framework and practical methodology required for researchers to confidently interpret this and other complex NMR spectra, underscoring the indispensable role of NMR in modern chemical research and development.

References

-

TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

-

Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. Retrieved from [Link]

-

Filo. (2025). Analyze the 1H NMR spectrum of 1 indanone. Retrieved from [Link]

-

Chegg.com. (2017). Solved Analyze the 1H NMR spectrum of 1-indanone. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University Course Material. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

University of Rochester. (2001). Fluorine NMR. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-4-fluoro-2, 3-dihydro-1H-inden-1-one, min 96%, 100 mg. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, 96%+ Purity. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. Analyze the 1H NMR spectrum of 1 indanone. a) Is it the right compound? .. [askfilo.com]

- 6. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]

- 7. biophysics.org [biophysics.org]

- 8. compoundchem.com [compoundchem.com]

A Technical Guide to the ¹³C NMR Spectroscopy of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Introduction: Elucidating the Carbon Skeleton of a Novel Indenone Derivative

For researchers and professionals in the field of drug development, a precise understanding of molecular structure is paramount. 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative with potential applications in medicinal chemistry and materials science. Its rigid bicyclic core and strategically placed functional groups—a ketone, a bromine atom, and a fluorine atom—necessitate a robust analytical approach for unambiguous characterization. Among the suite of spectroscopic techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for providing direct insight into the carbon framework of organic molecules.[1][2]

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR data for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. In the absence of publicly available experimental data for this specific molecule, this guide presents a detailed prediction of the ¹³C NMR spectrum. This prediction is grounded in established principles of NMR spectroscopy, including the well-documented effects of substituents on aromatic and aliphatic systems. Furthermore, this document outlines a rigorous experimental protocol for acquiring high-quality ¹³C NMR spectra, ensuring that researchers can validate these predictions and confidently characterize their synthesized compounds. The causality behind experimental choices and the interpretation of the spectral data are explained to provide a holistic understanding of the methodology.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one are summarized in the table below. These predictions are generated based on established substituent effects and analysis of spectral data for structurally analogous compounds. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the indanone core.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 (C=O) | 195 - 205 | The carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of ketones.[3][4] |

| C2 | 25 - 35 | This methylene carbon is in a typical aliphatic region. |

| C3 | 30 - 40 | This methylene carbon is adjacent to the aromatic ring and is expected to be slightly downfield compared to C2. |

| C3a | 140 - 150 | A quaternary aromatic carbon, its chemical shift is influenced by the fusion to the five-membered ring. |

| C4 | 115 - 125 (d, ¹JCF ≈ 250 Hz) | This carbon is directly bonded to fluorine, a highly electronegative atom, causing a significant downfield shift and a large one-bond coupling constant (¹JCF). |

| C5 | 110 - 120 | Bonded to bromine, this carbon experiences a moderate downfield shift due to the halogen's electronegativity. |

| C6 | 125 - 135 | An aromatic CH carbon, its shift is influenced by the neighboring substituents. |

| C7 | 130 - 140 | An aromatic CH carbon, its shift is influenced by its position relative to the carbonyl group and the halogen substituents. |

| C7a | 150 - 160 | This quaternary aromatic carbon is adjacent to the carbonyl group, leading to a downfield shift. |

Structural Visualization and Numbering

To aid in the interpretation of the predicted NMR data, the molecular structure of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one with the corresponding atom numbering is provided below.

Caption: Molecular structure of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one with IUPAC numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. This protocol is designed to be self-validating by ensuring proper instrument setup and data processing.

Sample Preparation

-

Analyte: 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined solvent peak at approximately 77.16 ppm, which can be used for spectral calibration.

-

Concentration: Dissolve 10-20 mg of the compound in approximately 0.6 mL of CDCl₃. This concentration should provide a good signal-to-noise ratio within a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Setup

-

Spectrometer: A 400 MHz (or higher field) spectrometer is recommended for better spectral dispersion.

-

Probe: A standard broadband probe tuned to the ¹³C frequency.

-

Temperature: Maintain a constant temperature, typically 298 K, to ensure chemical shift stability.

Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity for most carbons.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons, particularly the carbonyl carbon, have longer relaxation times. If quantitative analysis is required, a much longer relaxation delay (e.g., 5-10 times the longest T₁) would be necessary.[5]

-

Acquisition Time (aq): Typically 1-2 seconds.

-

Number of Scans (ns): Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The low natural abundance of ¹³C (1.1%) necessitates a larger number of scans compared to ¹H NMR.[2]

-

Spectral Width (sw): A spectral width of 240-250 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range, including the carbonyl carbon.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate peak integration and identification.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.[6]

Workflow for Spectral Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

Caption: Workflow for ¹³C NMR analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Interpretation of the ¹³C NMR Spectrum: A Deeper Dive

The predicted chemical shifts are a consequence of the electronic environment of each carbon atom. The following points provide a more detailed rationale for the expected spectral features:

-

The Carbonyl Carbon (C1): The C=O group is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond. Its resonance is expected to be the furthest downfield, in the region typical for ketones.[3][4]

-

Aliphatic Carbons (C2 and C3): These sp³ hybridized carbons will appear in the upfield region of the spectrum. C3, being benzylic, is expected to be slightly more deshielded than C2.

-

Aromatic Carbons (C3a-C7a): The chemical shifts of the aromatic carbons are influenced by a combination of factors:

-

Fluorine Substitution (at C4): Fluorine is the most electronegative element, and its strong inductive effect causes a significant downfield shift for the directly attached carbon (C4). A key diagnostic feature will be the large one-bond C-F coupling constant (¹JCF), which will split the C4 signal into a doublet.

-

Bromine Substitution (at C5): Bromine also exerts an inductive deshielding effect on the attached carbon (C5), though less pronounced than fluorine.

-

Carbonyl Group: The electron-withdrawing nature of the carbonyl group will deshield the ortho and para carbons. C7a, being ortho to the carbonyl, will be shifted downfield.

-

Quaternary Carbons: The quaternary carbons (C3a and C7a) will generally show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons.[7]

-

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. By combining predicted spectral data with a detailed experimental protocol and a thorough explanation of the underlying spectroscopic principles, this document serves as a valuable resource for researchers in drug discovery and organic synthesis. The successful acquisition and interpretation of the ¹³C NMR spectrum, guided by the information presented herein, will enable the unambiguous structural confirmation of this important synthetic intermediate.

References

-

13-C NMR Protocol for beginners AV-400. University of Notre Dame. Available from: [Link]

-

Supporting Information. New Journal of Chemistry. Available from: [Link]

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available from: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Bristol. Available from: [Link]

-

Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature. Available from: [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. Available from: [Link]

-

Characteristics of 13C NMR Spectroscopy. In: Organic Chemistry: A Tenth Edition. Available from: [Link]

-

13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. ResearchGate. Available from: [Link]

-

13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). ACS Publications. Available from: [Link]

-

How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para isomers?. Pearson. Available from: [Link]

-

CASPRE - 13C NMR Predictor. Available from: [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. Available from: [Link]

-

5-BROMO-4-FLUOROINDOLE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

13C NMR Chemical Shift Table. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]

-

13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. Available from: [Link]

-

4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one (C007B-577729). Cenmed Enterprises. Available from: [Link]

-

Predict 13C NMR spectra. Cheminfo.org. Available from: [Link]

-

How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. Available from: [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. m.youtube.com [m.youtube.com]

Mass spectrometry of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

An In-depth Technical Guide to the Mass Spectrometry of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated cyclic ketone of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the fundamental principles and causal relationships that govern its analysis. We will explore the distinct isotopic patterns conferred by the bromine atom, predict the fragmentation pathways under different ionization conditions, and provide validated, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust, first-principles understanding of how to identify and characterize this and structurally related molecules.

Core Principles: Interpreting the Mass Spectrum of a Halogenated Indenone

The mass spectrum of an organic molecule is a detailed fingerprint, revealing its mass and, through fragmentation, its structural composition. For a molecule like 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one, the presence of two different halogen atoms—bromine and fluorine—provides highly specific diagnostic markers.

The Unmistakable Isotopic Signature of Bromine

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[1][2] This 1:1 natural distribution is the single most powerful diagnostic tool for identifying bromine-containing compounds in mass spectrometry.[3][4] Any ion that retains the bromine atom will not appear as a single peak, but as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly identical intensities.[5][6] This "M" and "M+2" pattern is a definitive indicator of a monobrominated species.[7] Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not produce a similar pattern.

Ionization Techniques: A Comparative Overview

The choice of ionization technique dictates the information one can glean from the mass spectrum. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary data.

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically used in GC-MS.[8] It bombards the molecule with 70 eV electrons, causing reproducible and extensive fragmentation. While this can sometimes prevent the observation of the molecular ion for fragile molecules, it provides a rich fragmentation pattern that is invaluable for detailed structural elucidation.[9]

-

Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for LC-MS.[10] It generates ions from a solution with minimal excess energy, resulting in very little fragmentation.[10] The primary ion observed is often the protonated molecule, [M+H]⁺, making ESI excellent for unequivocally determining the molecular weight of the analyte.[11] For compounds like indenones that lack easily ionizable functional groups, derivatization or careful solvent selection may be necessary to promote efficient ionization.[12][13]

Analysis by Electron Ionization (EI-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the workhorse for the analysis of semi-volatile halogenated organic compounds.[14][15] The high energy of EI ensures that 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one will produce a detailed fragmentation pattern useful for its identification.

Predicted Molecular Ion Cluster

The molecular formula is C₉H₆BrFO. The first key feature to look for in the mass spectrum is the molecular ion (M•⁺) cluster. Using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O, ⁷⁹Br, and ⁸¹Br), we can predict the m/z values for this cluster.

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |

| [M] •⁺ | C₉H₆⁷⁹BrFO | 227.9586 | ~100% |

| [M+2] •⁺ | C₉H₆⁸¹BrFO | 229.9566 | ~98% |

This characteristic 1:1 intensity doublet around m/z 228/230 immediately confirms the presence of a single bromine atom and provides the molecular weight.

Key Fragmentation Pathways

The unstable molecular ion will dissipate excess energy by breaking its weakest bonds, leading to a series of fragment ions. The fragmentation of cyclic ketones and halogenated aromatic systems follows predictable rules.[16][17][18]

-

α-Cleavage (Loss of CO): A hallmark of ketones is the facile loss of a neutral carbon monoxide (CO, 28 Da) molecule from the molecular ion.[17][19] This cleavage is driven by the stability of the resulting radical cation. This fragment will still contain bromine and thus exhibit the 1:1 isotopic pattern.

-

[M - CO] •⁺: m/z 200/202

-

-

Halogen Loss (Loss of Br•): The C-Br bond is significantly weaker than the C-F or C-C bonds of the aromatic ring, making the loss of a bromine radical a highly favorable fragmentation pathway.[5][20] The resulting cation is often a very abundant, or even the base, peak in the spectrum.

-

[M - Br] ⁺: m/z 149

-

-

Combined Losses: Subsequent fragmentation of primary ions leads to smaller, diagnostic fragments. A prominent pathway is the loss of CO followed by the loss of the bromine radical, or vice-versa.

-

[M - CO - Br] ⁺ or [M - Br - CO] ⁺: m/z 121

-

The predicted fragmentation cascade is visualized below.

Caption: Predicted EI fragmentation of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Analysis by Electrospray Ionization (ESI-MS)

ESI-MS, typically coupled with liquid chromatography, is the preferred method for confirming molecular weight and analyzing mixtures that are not amenable to GC.[21]

Expected Ionization Behavior

As a soft ionization technique, ESI will likely not induce fragmentation. The primary ion observed in positive ion mode would be the protonated molecule, [M+H]⁺.

| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |

| [M+H] ⁺ | C₉H₇⁷⁹BrFO | 228.9664 | ~100% |

| [M+H+2] ⁺ | C₉H₇⁸¹BrFO | 230.9644 | ~98% |

The observation of this intense doublet at m/z 229/231 in an ESI spectrum is a high-confidence confirmation of the compound's molecular weight.

Tandem MS (MS/MS) for Structural Confirmation

While ESI itself does not cause fragmentation, tandem mass spectrometry (MS/MS) can be employed to gain structural information. In this technique, the [M+H]⁺ ion of interest (e.g., m/z 229) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions can be analyzed to confirm the structure. The fragmentation of the protonated molecule may differ from EI but often involves the loss of small neutral molecules like H₂O, CO, or HBr.

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Instrument parameters should be optimized for specific hardware.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This workflow is designed for structural identification and quantification using EI-MS.

Caption: General experimental workflow for GC-MS analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform serial dilutions to achieve a final working concentration of 1-10 µg/mL.

-

-

GC Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50 - 350

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This workflow is designed for accurate mass confirmation and analysis of complex mixtures using ESI-MS.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilute with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

-

-

LC Parameters:

-

Injection Volume: 5 µL

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Column Temperature: 40 °C

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr (Nitrogen)

-

Scan Range: m/z 100 - 350

-

Data Interpretation Summary

To confidently identify 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one in a mass spectrum, a researcher should look for the following key pieces of evidence:

-

The Bromine Isotopic Pattern: The most critical feature is the presence of an M/(M+2) doublet with a ~1:1 intensity ratio for any bromine-containing ion.[1][3]

-

Molecular Ion Confirmation: In a GC-MS (EI) spectrum, look for a doublet at m/z 228/230. In an LC-MS (ESI) spectrum, look for the protonated doublet at m/z 229/231.

-

Characteristic Fragments (EI): The presence of key fragments at m/z 200/202 (loss of CO) and a strong peak at m/z 149 (loss of Br) provides powerful structural confirmation. The fragment at m/z 121 (loss of both) further corroborates the assignment.

By systematically evaluating these features and utilizing the appropriate analytical protocol, researchers can achieve unambiguous identification and characterization of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Derivatization for electrospray ionization mass spectrometry. 3. Electrochemically ionizable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]

- 16. whitman.edu [whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 20. scribd.com [scribd.com]

- 21. Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. | Sigma-Aldrich [merckmillipore.com]

A Comprehensive Technical Guide to the FT-IR Analysis of 5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one